molecular formula C19H24N4O5S B2891817 ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 850937-17-6

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2891817
CAS No.: 850937-17-6
M. Wt: 420.48
InChI Key: FULOFPLWJAOWIE-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and an ethoxyphenyl group

Scientific Research Applications

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and piperazine ring can interact with active sites on enzymes, potentially inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

ethyl 4-[2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-3-26-15-7-5-14(6-8-15)17-20-21-18(28-17)29-13-16(24)22-9-11-23(12-10-22)19(25)27-4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULOFPLWJAOWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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